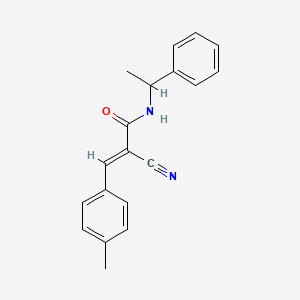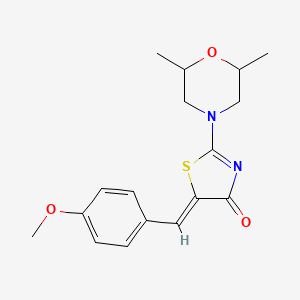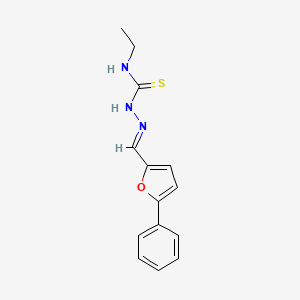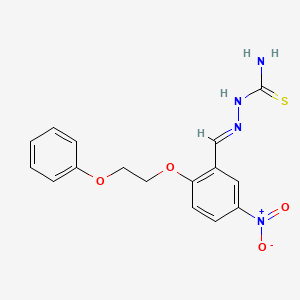![molecular formula C16H15BrN2O2 B5908167 N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and can be stored for extended periods. However, it has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide. Some of these include:
1. Further studies to elucidate the mechanism of action of N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide.
2. Studies to evaluate the efficacy of N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide in animal models of inflammatory diseases, cancer, and neurodegenerative diseases.
3. Studies to optimize the synthesis method of N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide to improve its bioavailability and solubility.
4. Studies to evaluate the safety and toxicity of N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide in animal models and humans.
5. Studies to develop novel derivatives of N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide with improved therapeutic properties.
Conclusion:
In conclusion, N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide is a chemical compound that has potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Further studies are needed to elucidate its mechanism of action, evaluate its efficacy and safety in animal models and humans, and develop novel derivatives with improved therapeutic properties.
Synthesis Methods
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide can be synthesized using various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with benzylhydrazine in the presence of acetic acid. The resulting product is then reacted with acetyl chloride to form N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide.
Scientific Research Applications
N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-12(20)19-18-10-14-9-15(17)7-8-16(14)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDHMSUGQPHSU-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)

![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5908117.png)
![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)


![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)



![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)